molecular formula C19H19NO5 B3194934 FMoc-D-serine Methyl ester CAS No. 874817-14-8

FMoc-D-serine Methyl ester

Cat. No.: B3194934
CAS No.: 874817-14-8
M. Wt: 341.4 g/mol
InChI Key: QQQVLIVWQMWACQ-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FMoc-D-serine Methyl ester: is a derivative of the amino acid serine, where the amino group is protected by the fluorenylmethyloxycarbonyl (FMoc) group, and the carboxyl group is esterified with methanol. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of FMoc-D-serine Methyl ester involves the protection of the amino group by the FMoc group, which prevents unwanted side reactions during peptide synthesis. The FMoc group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides . The esterification of the carboxyl group with methanol enhances the stability of the compound and facilitates its incorporation into peptide chains .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) and the use of methanol for esterification. This combination provides distinct properties in terms of stability and reactivity, making it particularly useful in certain peptide synthesis applications .

Properties

IUPAC Name

methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQVLIVWQMWACQ-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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